Dimethyl fluoren-9-ylidene malonate
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Overview
Description
Dimethyl fluoren-9-ylidene malonate is an organic compound with the chemical formula C18H14O4. It is characterized by the presence of a fluorenylidene group attached to a malonate ester. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science.
Mechanism of Action
Target of Action
Dimethyl fluoren-9-ylidene malonate is primarily used in the synthesis of bis(oxazoline) ligands . These ligands are known to interact with various metal ions, forming complexes that can act as catalysts in a variety of asymmetric reactions .
Mode of Action
The compound interacts with its targets (metal ions) to form complexes. These complexes, particularly the Cu(OTf)2 complex of a fluoren-9-ylidene malonate-derived bis(oxazoline), have been shown to exhibit moderate to good enantioselectivity (up to 88% ee) in Friedel-Crafts reactions of indoles with arylidene malonates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Friedel-Crafts reaction pathway . This pathway involves the alkylation or acylation of aromatic compounds in the presence of a strong Lewis acid catalyst. The fluoren-9-ylidene malonate-derived bis(oxazoline) ligands, when complexed with certain metal ions, can catalyze these reactions with high enantioselectivity .
Result of Action
The result of the compound’s action is the formation of enantioselective products in Friedel-Crafts reactions . This can be particularly useful in the synthesis of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science .
Biochemical Analysis
Cellular Effects
Dimethyl fluoren-9-ylidene malonate may have potential cellular effects. For instance, malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration
Molecular Mechanism
The molecular mechanism of this compound is not well established. This inhibition can lead to a metabolic shift from oxidative phosphorylation to glucose metabolism in the adult heart .
Temporal Effects in Laboratory Settings
Related compounds such as malonate have been shown to have temporal effects, such as promoting cardiomyocyte proliferation and heart regeneration over time .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well documented. Related compounds such as malonate have been studied in animal models. For instance, malonate was shown to promote adult cardiomyocyte proliferation and heart regeneration in a rat model during advancing type 2 diabetes .
Metabolic Pathways
The metabolic pathways involving this compound are not well established. Malonate, a related compound, is known to be involved in the Krebs cycle, where it can inhibit succinate dehydrogenase (SDH), leading to a metabolic shift .
Transport and Distribution
Malonate, a related compound, is known to be transported by the anion-exchange band 3 protein in human red blood cells .
Subcellular Localization
The subcellular localization of this compound is not well established. Related compounds such as malonate are known to be involved in mitochondrial processes, suggesting potential mitochondrial localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl fluoren-9-ylidene malonate can be synthesized through several methods. One common approach involves the reaction of fluorenone with dimethyl malonate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, forming the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl fluoren-9-ylidene malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: Nucleophilic substitution reactions can occur at the malonate ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl fluoren-9-ylidene malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the fluorenylidene group.
Fluorenone: Contains the fluorenylidene group but lacks the malonate ester functionality.
Diethyl fluoren-9-ylidene malonate: Similar structure but with ethyl esters instead of methyl esters.
Uniqueness
Dimethyl fluoren-9-ylidene malonate is unique due to the combination of the fluorenylidene group and malonate ester functionality. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5,5-dimethylspiro[1,3-dioxane-2,9'-fluorene]-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-17(2)15(19)21-18(22-16(17)20)13-9-5-3-7-11(13)12-8-4-6-10-14(12)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHINYVCUGACPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC2(C3=CC=CC=C3C4=CC=CC=C42)OC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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